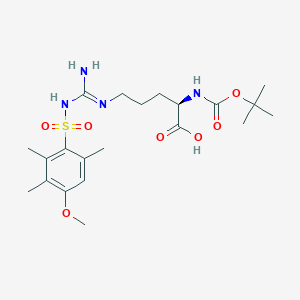

Fmoc-Trp(For)-OH

Overview

Description

Fmoc-trp(for)-oh

Scientific Research Applications

Live-Cell Fluorescence Imaging

Fmoc-Trp(For)-OH, specifically Fmoc-Trp(C2-BODIPY)-OH, is utilized in the preparation of fluorescent peptides for live-cell imaging. This derivative offers high fluorescence in lipophilic conditions and mimics the molecular interactions of Trp, enabling wash-free imaging. It's used for visualizing fungal pathogens like Aspergillus fumigatus in real-time (Mendive-Tapia et al., 2017).

Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, are being used for antibacterial and anti-inflammatory purposes. These nanoassemblies, incorporated within resin-based composites, inhibit bacterial growth and viability without affecting mechanical and optical properties, demonstrating their potential in biomedical applications (Schnaider et al., 2019).

Supramolecular Gels in Biomedicine

Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, form supramolecular hydrogels used in the biomedical field for their biocompatible and biodegradable properties. Their antimicrobial activity is enhanced by incorporating silver mixtures, indicating potential for advanced therapeutic applications (Croitoriu et al., 2021).

Peptide Synthesis

Fmoc-Trp(Boc-Nmbu)-OH is employed in solid-phase peptide synthesis (SPPS) for protecting the indole nucleus of Trp against acid-catalyzed side reactions, facilitating easier purification by HPLC (Wahlström & Undén, 2009).

Chromatography and Molecular Imprinting

Fmoc-Trp enantiomers have been used in chromatography on molecularly imprinted polymers (MIPs), exploring solvent effects and affinity distributions, demonstrating their usefulness in analytical chemistry and separation processes (Kim & Guiochon, 2005).

Hydrogel Formation and Characterization

N-terminally Fmoc protected amino acids like Fmoc-Phe-OH form hydrogels used for stabilizing fluorescent silver nanoclusters. These gels exhibit unique fluorescent properties and stability, suggesting applications in nanotechnology and material science (Roy & Banerjee, 2011).

NMR Spectroscopy in Chiral Differentiation

Fmoc-Trp(Boc)-OH has been used to differentiate enantiomers of chiral phosphorus compounds by NMR spectroscopy, offering a rapid and convenient method for assessing enantiomeric purity in chemical research (Li & Raushel, 2007).

Mechanism of Action

Target of action

The primary target of Fmoc-Trp(For)-OH in peptide synthesis is the amino group of the next amino acid or peptide fragment to be added to the growing peptide chain .

Mode of action

This compound, like other Fmoc-amino acids, is used in the Fmoc/tBu methodology of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. It is base-labile, meaning it can be removed under basic conditions, freeing the amino group for the formation of a peptide bond with the next amino acid .

Result of action

The primary result of the action of this compound in peptide synthesis is the addition of the Trp(For) amino acid to the growing peptide chain .

Action environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents. The Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Properties

IUPAC Name |

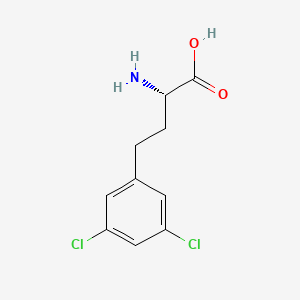

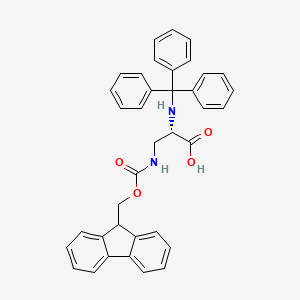

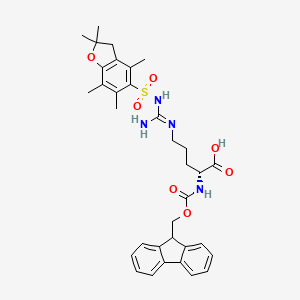

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718538 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152338-45-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.